Arsenic acid (H3AsO4), typically supplied as a concentrated aqueous solution (e.g., 75% w/w) or as a hemihydrate, is the principal industrial and laboratory source of pentavalent arsenic (As(V)). As a tribasic inorganic acid, it exhibits a tetrahedral geometry similar to phosphoric acid but possesses distinct redox properties, acting as a moderate oxidizing agent [1]. In procurement contexts, arsenic acid is primarily selected for its high aqueous solubility and its ability to deliver pure As(V) without introducing extraneous metal cations. It serves as a foundational precursor for the synthesis of complex metal arsenates, a specialized fining agent in optical glass manufacturing, and a critical reagent in biochemical assays requiring arsenolysis [2].
Substituting arsenic acid with arsenic trioxide (As2O3) or arsenous acid (As(III)) fundamentally alters process chemistry, as As(III) requires aggressive oxidation (typically via nitric acid or hydrogen peroxide) to reach the As(V) state, introducing hazardous NOx emissions, exothermic control challenges, and the risk of incomplete conversion [1]. Furthermore, As2O3 exhibits severely limited aqueous solubility, complicating liquid-phase continuous processes. Conversely, attempting to substitute arsenic acid with pre-formed As(V) salts, such as sodium arsenate or potassium arsenate, introduces alkali metal ions into the system. In specialty optical glass manufacturing, these alkali impurities alter the refractive index and thermal expansion coefficients, while in catalytic precursor synthesis, they can act as permanent catalyst poisons [2].
For industrial-scale synthesis of arsenate derivatives, precursor solubility dictates reactor volume and throughput. Arsenic acid is highly soluble in water, allowing for concentrated formulations (often supplied at 75% w/w). At 20°C, the solubility of arsenic acid exceeds 16.7 mol/L (miscible in practical terms). In contrast, the standard As(III) precursor, arsenic trioxide, has a solubility of approximately 20 g/L (0.1 mol/L) at the same temperature [1]. This >150-fold difference in molar solubility allows arsenic acid to be processed in highly concentrated liquid phases without the need for high-temperature dissolution or suspension handling.
| Evidence Dimension | Aqueous solubility at 20°C |
| Target Compound Data | >16.7 mol/L (highly soluble/miscible) |
| Comparator Or Baseline | Arsenic trioxide (~0.1 mol/L) |
| Quantified Difference | >150-fold higher molar solubility |
| Conditions | Aqueous solution, 20°C, standard atmospheric pressure |
Enables high-throughput, high-concentration liquid-phase reactions, significantly reducing reactor volume requirements and eliminating suspension-handling bottlenecks.
In the fining of specialty optical glasses, pentavalent arsenic is used to release oxygen at high temperatures to sweep out gas bubbles. Using sodium arsenate (Na2HAsO4) introduces 2 moles of sodium per mole of As(V), which can lower the glass transition temperature and alter the refractive index. Arsenic acid delivers the required As(V) with 0 moles of alkali metal contamination [1]. This allows for precise control over the glass matrix composition, ensuring that the optical and thermal properties remain strictly dependent on the primary glass formers and intended modifiers.
| Evidence Dimension | Alkali metal introduced per mole of As(V) |
| Target Compound Data | 0 mol Na+ / mol As(V) |
| Comparator Or Baseline | Sodium arsenate (2 mol Na+ / mol As(V)) |
| Quantified Difference | 100% reduction in alkali metal contamination |
| Conditions | Precursor addition to glass melt formulation |
Prevents unintended shifts in refractive index and thermal expansion coefficients in high-precision optical glass manufacturing.
Arsenic acid is frequently utilized as a structural analog to phosphoric acid in enzymatic assays, particularly with enzymes like glyceraldehyde 3-phosphate dehydrogenase (GAPDH). While phosphoric acid forms stable acyl-phosphate products (e.g., 1,3-bisphosphoglycerate), arsenic acid forms acyl-arsenates (e.g., 1-arseno-3-phosphoglycerate). The critical differentiator is the hydrolytic stability of the product: the acyl-arsenate undergoes spontaneous, rapid hydrolysis with a half-life of less than 1 second, whereas the acyl-phosphate is stable [1]. This rapid arsenolysis prevents product accumulation and reverse reactions, allowing the enzyme to cycle continuously and enabling highly sensitive, linear spectrophotometric rate measurements.
| Evidence Dimension | Hydrolytic half-life of enzymatic product |
| Target Compound Data | < 1 second (acyl-arsenate) |
| Comparator Or Baseline | Phosphoric acid (stable acyl-phosphate, > hours) |
| Quantified Difference | >10^4 faster hydrolysis rate |
| Conditions | In vitro GAPDH assay, pH 7.4, aqueous buffer |
Drives continuous enzymatic turnover without product inhibition, essential for accurate, linear kinetic assays in biochemical research.
Due to its high aqueous solubility and pre-oxidized As(V) state, arsenic acid is the optimal precursor for synthesizing specialized metal arsenates (e.g., copper, zinc, or lead arsenates). It eliminates the need for aggressive nitric acid oxidation of As(III) precursors, streamlining the synthesis process and preventing NOx emissions [1].
In the production of high-end optical and technical glasses, arsenic acid is utilized as a high-temperature oxygen donor (fining agent). Because it is a free acid, it delivers the necessary pentavalent arsenic without introducing sodium or potassium ions, thereby preserving the precise refractive index and thermal stability of the glass matrix [2].
In biochemical research, arsenic acid is procured as a substitute for inorganic phosphate to drive arsenolysis. Its ability to form highly unstable acyl-arsenates that spontaneously hydrolyze prevents product inhibition, making it indispensable for continuous, linear rate measurements in assays involving enzymes like GAPDH [3].
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